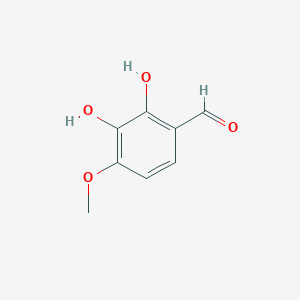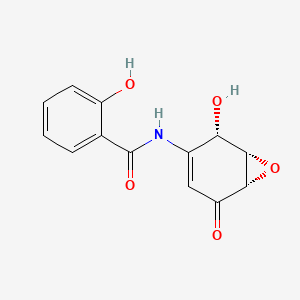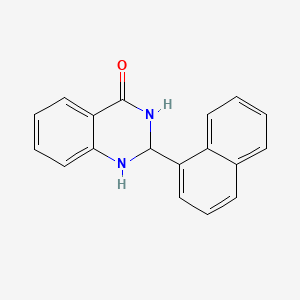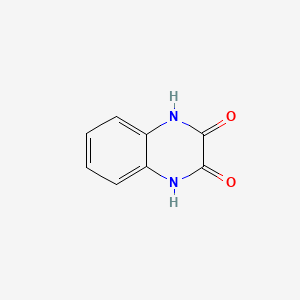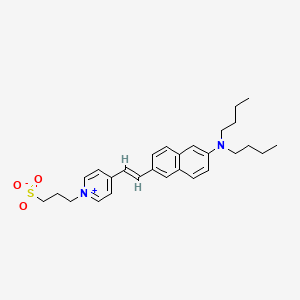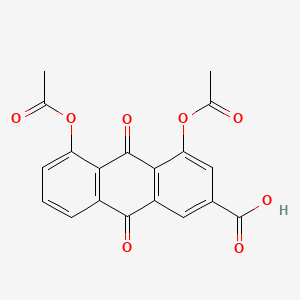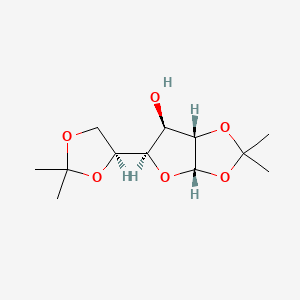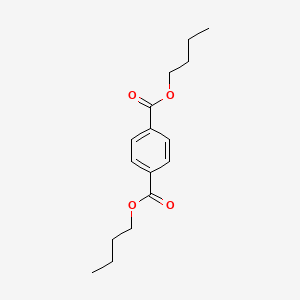
Dibutyl terephthalate
Descripción general
Descripción
Dibutyl terephthalate is a phthalate ester . It is also known by its English name Dibutyl Terephthalate and has a CAS number of 1962-75-0 . Its chemical formula is C16H22O4 and it has a molecular weight of 278.34 .
Synthesis Analysis
The synthesis of Dibutyl terephthalate can be achieved through the alcoholysis of low-cost waste polyethylene terephthalate (PET) . The optimum reaction conditions include a PET repeat unit to n-butanol ratio of 1:3, a PET to catalyst mass ratio of 5:1, a reaction temperature of 210 ℃, and a reaction time of 8 hours .Molecular Structure Analysis
The molecular structure of Dibutyl terephthalate can be viewed using Java or Javascript . Further structural analysis can be found in the study titled "Structural basis of terephthalate recognition by solute binding protein TphC" .Chemical Reactions Analysis
Dibutyl terephthalate undergoes various chemical reactions. For instance, compound 1 can decompose to generate monobutenyl terephthalate 8 and butanol terephthalate 16 via TS14 with an energy barrier of 281.5 kJ/mol . Butanol terephthalate 16 can further degrade to form terephthalic acid 12 and butenol via TS15 with an energy barrier of 268.9 kJ/mol .Physical And Chemical Properties Analysis
Dibutyl terephthalate has a density of 1.053, a melting point of 16℃, a boiling point of 381.16°C (rough estimate), a flash point of 180.2°C, and a water solubility of 5μg/L at 25℃ .Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
DBP is used in toxicity studies to understand the ecological risks of microplastics (MPs) as carriers of hydrophobic organic contaminants .
Methods of Application
In this study, zebrafish embryos were employed to assess the toxic effects of polyethylene terephthalate (PET, MPs) and DBP .
Results or Outcomes
Exposure to DBP considerably inhibited the hatching of embryos, leading to severe lethal and teratogenic effects. The mortality increased in co-treatment with 100 particles/mL PET and 2 mg/L DBP at 24 hpf and 48 hpf .
Plasticizer in Polymer Electrolytes
Specific Scientific Field
Summary of the Application
DBP is used as a plasticizer in high-molecular weight poly (vinyl chloride)–lithium terephthalate-based solid polymer electrolytes .
Methods of Application
A series of different composition of polymer electrolytes-based on poly (vinyl chloride) (PVC) as host polymer, lithium tetraborate (Li 2 B 4 O 7) as dopant salt, and DBP as plasticizer were prepared by solution casting method .
Results or Outcomes
The highest ionic conductivity polymer electrolyte of 2.83×10 −6 S/cm was achieved at ambient temperature upon addition of 30 wt.% of DBP .
Additive in Various Products
Specific Scientific Field
Summary of the Application
DBP is extensively utilized as an additive in various products, including cosmetics, children’s toys, automobile wash accessories, explosives, furnishings, adhesives, agrochemicals such as pesticides and fertilizers, gums, inks, plastic films, medical devices, etc .
Methods of Application
DBP is mixed with other materials during the manufacturing process of these products .
Results or Outcomes
The addition of DBP enhances the flexibility and durability of these products .
Plasticizer in PVC Products
Specific Scientific Field
Summary of the Application
DBP is an important plasticizer that enhances the utility of some major engineering plastics, such as PVC . It is used to create flexible PVC, which is more in demand for usage in applications including flooring, wire and cable insulation, and medical tubing .
Methods of Application
DBP is mixed with PVC during the manufacturing process .
Results or Outcomes
The addition of DBP enhances the flexibility and durability of these PVC products .
Additive in Adhesives
Specific Scientific Field
Summary of the Application
DBP is used in adhesives as a plasticizer and an addition to enhance functionality .
Methods of Application
DBP is mixed with other materials during the manufacturing process of adhesives .
Results or Outcomes
The addition of DBP improves the performance of adhesives .
Biodegradation Studies
Specific Scientific Field
Summary of the Application
DBP is used in biodegradation studies to understand the environmental impact and potential remediation routes of DBP .
Methods of Application
Microorganisms are exposed to DBP to study its degradation .
Results or Outcomes
Biodegradation by microorganisms represents one route for remediation of DBP .
Plasticizer in Shower Curtains and Raincoats
Specific Scientific Field
Summary of the Application
DBP is used as a plasticizer in the production of shower curtains and raincoats .
Methods of Application
DBP is mixed with other materials during the manufacturing process of these products .
Results or Outcomes
The addition of DBP enhances the flexibility and durability of these products .
Additive in Food Wraps and Bowls
Specific Scientific Field
Summary of the Application
DBP is used as an additive in food wraps and bowls .
Methods of Application
DBP is mixed with other materials during the manufacturing process of these products .
Results or Outcomes
The addition of DBP enhances the flexibility and durability of these products .
Additive in Car Interiors and Vinyl Fabrics
Specific Scientific Field
Summary of the Application
DBP is used as an additive in car interiors and vinyl fabrics .
Methods of Application
DBP is mixed with other materials during the manufacturing process of these products .
Results or Outcomes
The addition of DBP enhances the flexibility and durability of these products .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dibutyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQDKBJAIILIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022168 | |
| Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dibutyl terephthalate | |
CAS RN |
1962-75-0 | |
| Record name | 1,4-Dibutyl 1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1962-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutyl terephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001962750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1962-75-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6349 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 1,4-dibutyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Dibutyl benzene-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibutyl terephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUTYL TEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O6SH6VN97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


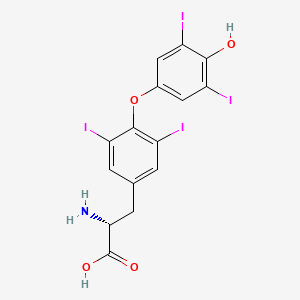
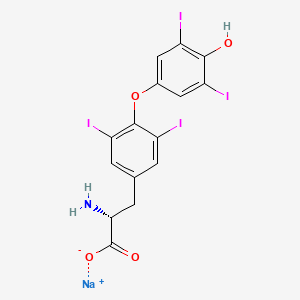
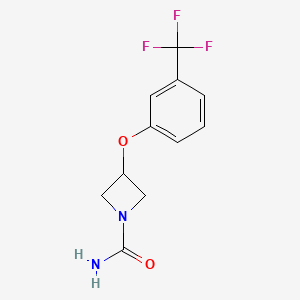
![2-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)-N,N-dimethylethan-1-amine dihydrochloride](/img/structure/B1670362.png)
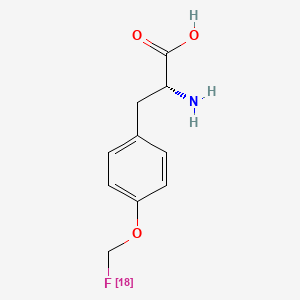
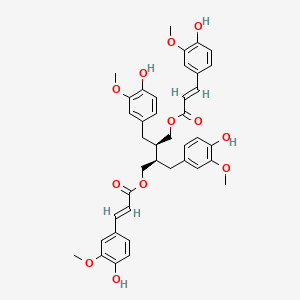
![(E)-3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide](/img/structure/B1670365.png)
